![molecular formula C9H15N3 B3214794 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1152879-32-7](/img/structure/B3214794.png)

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Descripción general

Descripción

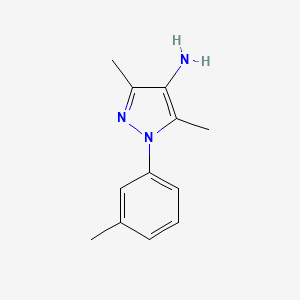

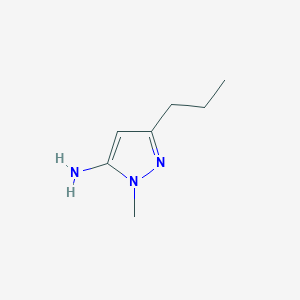

“N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the synthesis of a similar compound, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, has been reported by the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H15N3/c1-7-8(6-11-12(7)2)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 165.24 . It is stored at room temperature and is available in liquid form .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization in Metal Complexes

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine and related ligands have been utilized in the synthesis and structural characterization of metal complexes. For instance, bis(pyrazolyl)-based ligands, similar in structure to this compound, were used to form mononuclear complexes with zinc and cadmium. These complexes, characterized spectroscopically and through X-ray crystallography, showed potential in catalytic applications, such as the polymerization of methyl methacrylate (Choi et al., 2015).

Applications in Organic Synthesis

This compound and its derivatives have also found use in organic synthesis. For instance, reactions involving similar cyclopropanamine compounds have led to the creation of various organic structures, including isoxazolines and pyrazolines, which are important in the synthesis of other complex organic molecules (Denisov et al., 2019).

Potential in Medicinal Chemistry

Compounds structurally related to this compound have been explored for their potential in medicinal chemistry. For example, derivatives of this compound have been studied for their potential antipsychotic properties, exhibiting activity in behavioral animal tests without interacting with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).

Antibacterial and Antimicrobial Applications

Some derivatives of this compound have shown promising antibacterial and antimicrobial properties. For example, bis(pyrazole-benzofuran) hybrids containing piperazine linkers and similar structural elements have demonstrated significant efficacy against various bacterial strains, including E. coli and S. aureus (Mekky & Sanad, 2020).

Development of Therapeutic Agents

This compound and its derivatives are also being explored for their potential in developing therapeutic agents for various neurological disorders. For instance, functionalized cyclopropanamine inhibitors have been examined for treating conditions like schizophrenia, Alzheimer’s disease, and drug addiction (Blass, 2016).

Direcciones Futuras

The future directions of research on “N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on understanding their mechanism of action and safety profile .

Mecanismo De Acción

Target of Action

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

The compound interacts with its targets by binding to specific enzymes within the parasites. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The compound’s antileishmanial and antimalarial activities suggest it disrupts the life cycles ofLeishmania and Plasmodium parasites

Result of Action

The compound’s action results in potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, other target compounds elicited better inhibition effects against Plasmodium berghei .

Propiedades

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROTMKJNIUDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3214760.png)

![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)

![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)